molecular formula C26H45NO6S B1214934 Taurodeoxycholic acid CAS No. 516-50-7

Taurodeoxycholic acid

Numéro de catalogue B1214934
Numéro CAS: 516-50-7
Poids moléculaire: 499.7 g/mol
Clé InChI: AWDRATDZQPNJFN-DLYTVZRCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of taurodeoxycholic acid involves the conjugation of deoxycholic acid with taurine. This process is part of the broader bile acid synthesis pathway in the liver, where cholesterol is converted into various bile acids, including this compound. The enzyme-mediated activation and conjugation of bile acids are crucial for their functionality and solubility, enabling their role in fat digestion and nutrient absorption (Elliott, 1962).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through crystallography, revealing a complex conformation that contributes to its biological function. For example, the crystal structure of sodium taurodeoxycholate monohydrate has shown that the molecules form helices, characterized by threefold screw axes. This structural arrangement facilitates the formation of micelles, critical for its role in solubilizing and transporting lipids in the aqueous environment of the digestive tract (Campanelli et al., 1987).

Chemical Reactions and Properties

This compound participates in several chemical reactions crucial for lipid metabolism. It forms micelles and aggregates in aqueous solutions, a property that is essential for its role in lipid digestion and absorption. The formation of micelles involves the aggregation of this compound molecules in such a way that their hydrophobic sides are turned inward, and the hydrophilic sides are exposed to water, allowing the emulsification of fats (Antonilli, Bottari, & Festa, 2007).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and aggregation behavior, are influenced by its molecular structure. These properties are critical for its biological function, particularly in the formation of micelles and the emulsification of dietary fats. Studies on the micellar aggregates of sodium taurodeoxycholate have provided insights into its aggregation behavior and the factors influencing micelle formation (Bonincontro et al., 1997).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, pKa, and interaction with other molecules, underpin its biological functions. The protonation constants of taurocholate and taurodeoxycholate have been studied to understand their behavior in different pH conditions, which is crucial for their role in the intestine where they encounter varying pH levels (Antonilli, Bottari, & Festa, 2007).

Applications De Recherche Scientifique

Fetal Liver Metabolism

Taurodeoxycholic acid (TDCA) has been studied for its role in the metabolism within the human fetal liver. A study by Gustafsson, Andersson, & Sjövall (1985) showed that TDCA is hydroxylated in the 1 beta- and 7 alpha-positions in fetal liver microsomal preparations. This study is significant as it provides insights into the early stages of bile acid metabolism in human development.

Intestinal Integrity and Survival in Mice

TDCA has also been researched for its potential protective effects against intestinal injury. Perrone et al. (2010) found that dietary supplementation of TDCA improved survival and alleviated mucosal damage in a murine model of lipopolysaccharide (LPS)-induced intestinal injury. Their study suggests that TDCA could have therapeutic potential in protecting the intestine from injury or infection [Perrone et al., 2010].

Immunomodulatory Effects in Sepsis

The immunomodulatory properties of TDCA have been explored by Chang et al. (2018), who reported that TDCA infusion during sepsis in mice reduced inflammation, normalized hypotension, and prolonged survival. Their study indicates that TDCA can modify the immune response, particularly in the context of systemic inflammation and sepsis [Chang et al., 2018].

Chiral Separation in Chromatography

In the field of analytical chemistry, TDCA has been utilized in chiral separation techniques. Okafo et al. (1992) demonstrated the effectiveness of a mixture of TDCA and β-cyclodextrin in separating the enantiomers of various chiral compounds using micellar electrokinetic capillary chromatography (MECC) [Okafo et al., 1992].

In Vitro Cell Protection

TDCA has been studied for its protective effects on cells. Neuman et al. (1995) explored the effect of TDCA on ethanol-induced liver damage in the human Hep G2 cell line, finding that low doses of TDCA protect Hep G2 cells from ethanol-induced cytotoxicity [Neuman et al., 1995].

Bile Acid Metabolism

Björkhem, Einarsson, & Hellers (1973) studied the metabolism of this compound in human liver, contributing to a better understanding of bile acid metabolism processes [Björkhem, Einarsson, & Hellers, 1973].

Electrolyte Transport in Intestinal Cells

Dharmsathaphorn et al. (1989) investigated the effect of taurodeoxycholate on electrolyte transport in colonic epithelial cells, providing insights into the mechanisms of bile salt-induced electrolyte transport [Dharmsathaphorn et al., 1989].

Antimicrobial Properties

Dobson, Maxwell, & Ramsubhag (2018) reported on the antimicrobial properties of taurodeoxycholate, highlighting its potential as an antimicrobial agent [Dobson, Maxwell, & Ramsubhag, 2018].

Vasoactive Effects in Cirrhotic Rats

Pak & Lee (1993) explored the vasoactive effects of taurodeoxycholate in cirrhotic rats, contributing to the understanding of the role of bile salts in circulatory dynamics in cirrhosis [Pak & Lee, 1993].

Mécanisme D'action

Target of Action

Taurodeoxycholic acid (TUDCA) is a highly hydrophilic tertiary bile acid . It is a taurine conjugate of ursodeoxycholic acid . The primary targets of TUDCA are the intrinsic mitochondrial apoptotic pathway and the death receptor in the extrinsic apoptotic pathway . It also targets the endoplasmic reticulum (ER) to reduce ER-mediated stress .

Mode of Action

TUDCA exerts its effects by regulating and inhibiting the apoptotic cascade . It reduces reactive oxygen species (ROS) and inactivates BAX, thereby decreasing cytochrome c release . This inhibits the intrinsic mitochondrial apoptotic pathway . TUDCA also inhibits the death receptor in the extrinsic apoptotic pathway, further blocking caspase 3 . Additionally, it reduces ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux decrease from the ER .

Biochemical Pathways

TUDCA affects numerous metabolic pathways, most of which lead to apoptosis .

Pharmacokinetics

It is known that tudca is a highly hydrophilic bile acid, which suggests it may have good bioavailability .

Result of Action

TUDCA has shown important anti-apoptotic and neuroprotective activities . It has been examined in inflammatory metabolic diseases and neurodegenerative diseases due to its range of molecular properties . Experimental evidence suggests that TUDCA’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS), and cerebral ischemia .

Action Environment

The action of TUDCA can be influenced by environmental factors such as gut microbiota . Gut dysbiosis may augment lipopolysaccharides, pro-inflammatory cytokines, T helper cells, and monocytes, causing increased intestinal and blood-brain barrier permeability via the microbiota-gut-brain axis .

Safety and Hazards

Taurodeoxycholic acid may cause serious eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, spray, vapors, and to wear protective clothing, protective gloves .

Orientations Futures

TUDCA has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . While further clinical evidence is being accumulated for other diseases, TUDCA stands as a promising treatment for neurodegenerative diseases .

Analyse Biochimique

Biochemical Properties

Taurodeoxycholic acid is involved in various biochemical reactions, primarily in the liver and intestines. It interacts with several enzymes and proteins, including bile salt export pump (BSEP) and sodium taurocholate cotransporting polypeptide (NTCP). These interactions facilitate the transport and metabolism of bile acids. This compound also interacts with farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and homeostasis .

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates FXR, leading to the regulation of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis. Additionally, this compound has been shown to reduce oxidative stress and inflammation in various cell types, including hepatocytes and intestinal epithelial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FXR and other nuclear receptors. This binding leads to the activation or repression of target genes involved in bile acid metabolism, lipid homeostasis, and inflammatory responses. This compound also modulates the activity of enzymes such as cytochrome P450 enzymes, which are involved in the hydroxylation and conjugation of bile acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and microbial activity in the gut. Long-term studies have shown that this compound can have sustained effects on cellular function, including the regulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on liver function and lipid metabolism. At high doses, this compound can cause toxicity and adverse effects, including liver damage and disruption of bile acid homeostasis. Threshold effects have been observed, where the compound exhibits therapeutic benefits up to a certain dosage, beyond which toxic effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the enterohepatic circulation of bile acids. It is synthesized in the liver from cholesterol and is conjugated with taurine. The compound is then secreted into the bile and transported to the intestine, where it aids in fat digestion. This compound is reabsorbed in the ileum and transported back to the liver via the portal circulation. Enzymes such as cytochrome P450 and bile salt hydrolase play key roles in its metabolism .

Transport and Distribution

Within cells, this compound is transported by specific transporters such as NTCP and BSEP. These transporters facilitate its uptake into hepatocytes and its secretion into the bile. This compound is distributed within various tissues, including the liver, intestines, and gallbladder. It can also cross the blood-brain barrier, although its concentration in the brain is relatively low .

Subcellular Localization

This compound is primarily localized in the cytoplasm and membranes of hepatocytes and intestinal epithelial cells. It is also found in the endoplasmic reticulum, where it is involved in the synthesis and conjugation of bile acids. Post-translational modifications, such as sulfation and glucuronidation, can affect its localization and activity within cells .

Propriétés

IUPAC Name

2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDRATDZQPNJFN-VAYUFCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00873418
Record name Taurodesoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Taurodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

41 mg/mL
Record name Taurodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

516-50-7
Record name Taurodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taurodesoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00873418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TAURODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20668G0RPI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Taurodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204 - 208 °C
Record name Taurodeoxycholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Taurodeoxycholic acid
Reactant of Route 2
Reactant of Route 2
Taurodeoxycholic acid
Reactant of Route 3
Taurodeoxycholic acid
Reactant of Route 4
Taurodeoxycholic acid
Reactant of Route 5
Reactant of Route 5
Taurodeoxycholic acid
Reactant of Route 6
Reactant of Route 6
Taurodeoxycholic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.